CCF642

PDI inhibition multiple myeloma enzyme assay

CCF642 is a first-in-class covalent allosteric PDI inhibitor with ~100-fold greater reductase inhibition potency than PACMA 31 and LOC14. It irreversibly binds a conserved lysine adjacent to the PDI active-site CGHCK motif, providing an orthogonal chemical probe distinct from active-site cysteine-targeting or reversible allosteric modulators. Validated in vivo (10 mg/kg i.p., 3×/week) with survival prolongation comparable to bortezomib in the 5TGM1-luc syngeneic myeloma model. Exhibits >6.75-fold selectivity for myeloma cells over normal bone marrow mononuclear cells, minimizing hematopoietic interference in therapeutic window studies. Ideal for SAR investigations, large-scale screening (low working concentration conserves inventory), and pharmacodynamic studies requiring a benchmarked in vivo comparator. Order ≥98% (HPLC) pure compound for reproducible results.

Molecular Formula C15H10N2O4S3
Molecular Weight 378.5 g/mol
Cat. No. B1668732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCF642
SynonymsCCF-642;  CCF 642;  CCF642.
Molecular FormulaC15H10N2O4S3
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S
InChIInChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3/b12-8+
InChIKeySPYIETQLOVDJCF-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCF642 for Multiple Myeloma Research: PDI Inhibitor Procurement


CCF642 (AC1LYELL, CAS 346640-08-2) is a protein disulfide isomerase (PDI) inhibitor identified from an unbiased 30,355-compound screen and validated for anti-multiple myeloma activity [1]. CCF642 functions as an allosteric inhibitor that irreversibly binds to a conserved lysine residue directly adjacent to the PDI active site, representing a distinct covalent binding mode in the active-site CGHCK motifs [2]. The compound exhibits submicromolar antiproliferative activity across multiple myeloma cell lines and demonstrates bone marrow-sparing cytotoxicity [3].

Why Generic PDI Inhibitors Cannot Substitute for CCF642 in Myeloma Research


PDI inhibitors are not functionally interchangeable due to substantial divergence in potency, binding mechanisms, and target engagement profiles. CCF642 exhibits approximately 100-fold greater PDI reductase inhibition potency than structurally distinct established inhibitors PACMA 31 and LOC14 [1]. Additionally, CCF642 employs an allosteric mechanism targeting a conserved lysine adjacent to the active site, contrasting with PACMA 31 (active-site cysteine targeting), LOC14 (reversible allosteric binding), and pan-PDI inhibitors like E64FC26 (broad isoform inhibition with variable IC50 values ranging from 1.9 to 25.9 μM) [2]. These mechanistic differences translate into distinct cellular efficacy, selectivity profiles, and in vivo outcomes that preclude generic substitution without experimental validation.

CCF642 Product-Specific Quantitative Differentiation Evidence


CCF642 Exhibits 100-Fold Greater PDI Reductase Inhibition Potency Versus PACMA 31 and LOC14

In a direct in vitro di-E-GSSG reductase assay, CCF642 inhibited PDI reductase activity approximately 100-fold more potently than the structurally distinct established inhibitors PACMA 31 and LOC14 [1]. This potency advantage was observed without requiring chemical optimization and is attributed to a novel covalent binding mode involving the active-site CGHCK motifs, rather than the cysteine residues targeted by PACMA 31 .

PDI inhibition multiple myeloma enzyme assay

CCF642 Demonstrates Bone Marrow Sparing with >6.75-Fold Selectivity Window Over Normal Cells

CCF642 exhibits selective cytotoxicity against malignant multiple myeloma cells while sparing normal bone marrow mononuclear (NLBM) cells. The compound was cytotoxic to primary cells isolated from patients with refractory myeloma who developed secondary plasma cell leukemia (IC50 <1 μM) but showed no cytotoxicity against NLBM cells up to a concentration of 6.75 μM [1]. In colony-forming assays, toxicity against normal bone marrow was estimated at approximately 20-fold over the toxicity against multiple myeloma cells [2].

selectivity cytotoxicity bone marrow sparing

CCF642 Achieves In Vivo Efficacy Comparable to Bortezomib in Syngeneic Myeloma Model

Without any further chemical optimization following its initial discovery, CCF642 displayed potent efficacy in an aggressive syngeneic mouse model of multiple myeloma and prolonged the lifespan of C57BL/KaLwRij mice engrafted with 5TGM1-luc myeloma, an effect comparable to the first-line multiple myeloma therapeutic bortezomib [1]. The compound was administered at 10 mg/kg three times per week intraperitoneally without apparent adverse effects to the animals .

in vivo efficacy survival syngeneic model

CCF642 Employs Distinct Allosteric Lysine-Targeting Mechanism Versus Cysteine-Targeting PDI Inhibitors

CCF642 is an allosteric inhibitor that irreversibly binds to a conserved lysine directly adjacent to the PDI active site [1]. This mechanism differs fundamentally from other PDI inhibitors: PACMA 31 irreversibly binds to cysteine residues in the active site; LOC14 is a reversible allosteric inhibitor that maintains oxidized conformation; E64FC26 is a pan-PDI inhibitor with broad isoform targeting but variable potency (IC50 ranging from 1.9 μM for PDIA1 to 25.9 μM for PDIA6) [2]. Computational modeling suggests CCF642's binding involves active-site CGHCK motifs [3].

mechanism of action allosteric inhibitor covalent binding

CCF642 Demonstrates Pan-Myeloma Activity with Submicromolar IC50 in 10 of 10 Cell Lines

CCF642 exhibited submicromolar IC50 values (defined as <1 μM) in all 10 of 10 multiple myeloma cell lines tested [1]. This includes activity against murine 5TGM1 cells and nine human multiple myeloma lines . The compound also demonstrated IC50 of 2.9 μM in PDI enzymatic inhibition assays [2]. In contrast, the pan-PDI inhibitor E64FC26 exhibits more variable isoform selectivity, with IC50 values ranging from 1.9 μM for PDIA1 to 25.9 μM for PDIA6 and TXNDC5 [3].

broad-spectrum activity multiple myeloma cell panel

CCF642 Optimal Research and Preclinical Application Scenarios


High-Throughput PDI Inhibition Studies Requiring Maximum Potency

Investigators seeking maximal PDI reductase inhibition at minimal compound concentrations should prioritize CCF642. The compound's approximately 100-fold greater potency versus PACMA 31 and LOC14 [1] enables lower working concentrations, conserving compound inventory in large-scale screening campaigns and reducing solvent (DMSO) carryover effects in cell-based assays.

In Vivo Syngeneic Multiple Myeloma Efficacy Studies

Researchers requiring a PDI inhibitor with validated in vivo efficacy and established dosing parameters should select CCF642. The compound has demonstrated survival prolongation comparable to bortezomib in the 5TGM1-luc syngeneic myeloma model at 10 mg/kg i.p. three times weekly [1] , providing a benchmarked tool for pharmacodynamic and combination therapy investigations.

Selectivity Studies Requiring Bone Marrow-Sparing Cytotoxicity

Investigators assessing therapeutic windows or evaluating compounds in models where hematopoietic toxicity is a concern should consider CCF642. The compound exhibits a >6.75-fold selectivity window between myeloma cells and normal bone marrow mononuclear cells [1], with approximately 20-fold differential toxicity observed in colony-forming assays , making it suitable for studies requiring minimized bone marrow interference.

Mechanistic Studies of Allosteric PDI Inhibition

Scientists investigating PDI structure-function relationships or seeking orthogonal chemical tools should employ CCF642. Its allosteric, irreversible binding to a conserved lysine adjacent to the active site distinguishes it from cysteine-targeting inhibitors (PACMA 31) and reversible allosteric modulators (LOC14) [1], providing a complementary probe for dissecting PDI catalytic mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCF642

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.